molecular formula C14H22N2 B499872 N-(pyridin-2-ylmethyl)cyclooctanamine

N-(pyridin-2-ylmethyl)cyclooctanamine

Cat. No.: B499872
M. Wt: 218.34g/mol
InChI Key: NWYCYCPEAUBOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Pyridin-2-ylmethyl)cyclooctanamine is a secondary amine featuring a cyclooctane ring linked to a pyridin-2-ylmethyl group via an amine bridge. This compound combines the conformational flexibility of the cyclooctane ring with the aromatic and basic properties of the pyridine moiety.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)cyclooctanamine

InChI

InChI=1S/C14H22N2/c1-2-4-8-13(9-5-3-1)16-12-14-10-6-7-11-15-14/h6-7,10-11,13,16H,1-5,8-9,12H2

InChI Key

NWYCYCPEAUBOIC-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NCC2=CC=CC=N2

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Pyridin-2-ylmethyl)pivalamide

  • Structure : Replaces the cyclooctanamine group with a pivalamide (tert-butylcarboxamide) moiety.
  • Synthesis: Prepared via reaction of 2-aminomethylpyridine with pivaloyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base .
  • Key Differences :
    • The pivalamide group introduces steric bulk but lacks the conformational flexibility of cyclooctanamine.
    • Higher hydrophobicity (logP) compared to the secondary amine due to the tert-butyl group.

4-Methyl-N-(pyridin-2-ylmethyl)pentan-2-amine

  • Structure : Features a linear pentan-2-amine chain instead of the cyclooctane ring.
  • Availability : Discontinued (CymitQuimica), suggesting challenges in synthesis or stability .
  • Key Differences :
    • Reduced steric hindrance and higher flexibility due to the linear chain.
    • Lower lipophilicity compared to cyclooctanamine derivatives.

n-[3-(1H-Pyrazol-1-ylmethyl)phenyl]cyclooctanamine

  • Structure : Replaces the pyridine ring with a pyrazole-substituted phenyl group.
  • Key Differences: Pyrazole introduces hydrogen-bonding capabilities distinct from pyridine’s basic nitrogen.

Compound 7t (from )

  • Structure : A complex peptidomimetic with multiple chiral centers and fused heterocycles.
  • Key Differences :
    • Orders of magnitude higher molecular weight (>800 Da) compared to N-(pyridin-2-ylmethyl)cyclooctanamine (~218 Da).
    • Designed for high-affinity interactions (e.g., kinase inhibition), unlike simpler amines .

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